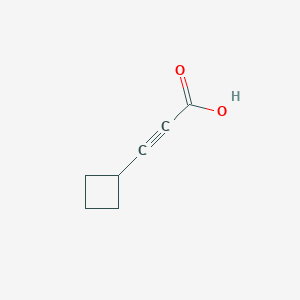

3-Cyclobutylprop-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXMDDWVFDYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341446-83-0 | |

| Record name | 3-cyclobutylprop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclobutylprop-2-ynoic Acid

Introduction

3-Cyclobutylprop-2-ynoic acid is a fascinating molecule characterized by a compact, strained cyclobutyl ring appended to a reactive propiolic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclobutyl group can impart favorable pharmacokinetic properties such as metabolic stability and improved lipophilicity in drug candidates, while the propiolic acid functional group is a versatile handle for a variety of chemical transformations, including click chemistry, cycloadditions, and coupling reactions. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent synthetic strategy. The primary disconnection is at the carboxylic acid group, which can be installed via the carboxylation of a terminal alkyne. This leads back to the key intermediate, cyclobutylacetylene. The synthesis of cyclobutylacetylene can be achieved through a one-carbon homologation of a readily available starting material, cyclobutanecarboxaldehyde. This aldehyde, in turn, can be prepared by the oxidation of the corresponding primary alcohol, cyclobutylmethanol.

Cyclobutylmethanol --(1. (COCl)2, DMSO, CH2Cl2, -78 °C; 2. Et3N)--> Cyclobutanecarboxaldehyde

Cyclobutanecarboxaldehyde --(1. CBr4, PPh3, DCM; 2. n-BuLi, THF, -78 °C)--> Cyclobutylacetylene

Cyclobutanecarboxaldehyde --(Ohira-Bestmann reagent, K2CO3, MeOH)--> Cyclobutylacetylene

Cyclobutylacetylene --(AgI, Cs2CO3, CO2, DMF)--> this compound

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Silver-Catalyzed Carboxylation Mechanism

The silver-catalyzed carboxylation is believed to proceed through the formation of a silver acetylide intermediate, which then undergoes nucleophilic attack on carbon dioxide.

Caption: Mechanism of the silver-catalyzed carboxylation of a terminal alkyne.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons, typically in the range of 1.8-2.5 ppm, and a multiplet for the methine proton adjacent to the alkyne. The acidic proton of the carboxylic acid will appear as a broad singlet, often downfield (>10 ppm), depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the two sp-hybridized carbons of the alkyne (typically 70-90 ppm) and the carbonyl carbon of the carboxylic acid (typically >160 ppm). The signals for the cyclobutyl carbons will also be present in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C≡C stretch will be observed around 2100-2260 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (124.14 g/mol ).

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for its preparation. The three-step sequence, involving a mild oxidation, a robust alkyne formation, and an efficient carboxylation, provides a clear pathway for researchers in various fields. The detailed protocols and mechanistic insights are intended to empower scientists to confidently synthesize this valuable molecule and explore its potential in their respective areas of research and development.

References

-

Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Journal of Organic Chemistry, 43(13), 2480–2482. [Link]

-

Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

-

Marshall, J. A. (2002). The Corey-Fuchs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Ohira, S. (1989). A new method for the homologation of aldehydes to terminal alkynes. Synthetic Communications, 19(3-4), 561-564. [Link]

-

Zhang, Y., & Yu, D. (2011). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 13(5), 1275-1279. [Link]

-

Yu, D., & Zhang, Y. (2010). Copper-and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. Proceedings of the National Academy of Sciences, 107(47), 20184-20189. [Link]

-

Zhang, W. Z., Zhang, X., & Lu, X. B. (2011). Ligand-free Ag (I)-catalyzed carboxylation of terminal alkynes with CO2. Organic letters, 13(10), 2578-2581. [Link]

-

Li, F. W., et al. (2016). Carboxylation of terminal alkynes with CO2 using novel silver N-heterocyclic carbene complexes. Dalton Transactions, 45(3), 1109-1115. [Link]

An In-depth Technical Guide to the Chemical Properties of 3-Cyclobutylprop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclobutylprop-2-ynoic acid (CAS No. 1341446-83-0).[1] As a member of the propiolic acid family, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety protocols. The unique combination of a sterically demanding cyclobutyl group and a reactive alkynoic acid moiety makes this molecule a subject of interest for the development of novel therapeutics and functional materials. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Propiolic Acids

Propiolic acids and their derivatives are a class of organic compounds that have garnered considerable attention in the field of synthetic chemistry. Their rigid, linear structure imparted by the alkyne functionality, coupled with the reactivity of the carboxylic acid, makes them valuable precursors in a variety of chemical transformations. These transformations include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, which are fundamental in the construction of complex molecular architectures.[2][3] The incorporation of various substituents onto the propiolic acid backbone allows for the fine-tuning of steric and electronic properties, making these compounds highly sought after in drug discovery programs for the synthesis of novel bioactive molecules.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structural features and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1341446-83-0 | [1] |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point (Predicted) | 261.1±7.0 °C at 760 mmHg | [4] |

| Storage Temperature | 4 °C | [1] |

Solubility: Based on the presence of a polar carboxylic acid group and a nonpolar cyclobutyl ring, this compound is expected to be sparingly soluble in water and soluble in organic solvents such as alcohols, ethers, and chlorinated solvents.

pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing effect of the adjacent alkyne. The pKa of propionic acid is approximately 4.87.[1] The sp-hybridized carbons of the alkyne in this compound will likely result in a slightly lower pKa, indicating a stronger acidity compared to its saturated analogue, 3-cyclobutylpropanoic acid.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

-

C-H Stretch (Cyclobutyl): Bands around 2960-2850 cm⁻¹.

-

C≡C Stretch (Alkyne): A sharp, and typically weak, absorption in the range of 2260-2100 cm⁻¹.[6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1760-1690 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Cyclobutyl Protons: A series of complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

-

Methine Proton (on cyclobutane): A multiplet that may be slightly downfield from the other cyclobutyl protons.

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the range of 170-185 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals between 70 and 90 ppm.

-

Cyclobutyl Carbons: Signals in the aliphatic region, typically between 15 and 40 ppm.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ).[1] Common fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclobutyl ring. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from cyclobutanecarboxaldehyde. This method utilizes a Corey-Fuchs reaction to generate a terminal alkyne, followed by carboxylation.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of (Dibromovinyl)cyclobutane

-

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (2.0 eq.) portion-wise.

-

Stir the resulting dark red mixture for 30 minutes at 0 °C.

-

Add a solution of cyclobutanecarboxaldehyde (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (dibromovinyl)cyclobutane.

Step 2: Synthesis of this compound

-

Dissolve the (dibromovinyl)cyclobutane (1.0 eq.) in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere.

-

Add n-butyllithium (2.2 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours at 0 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with 1 M HCl and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne moiety of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides.[2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful method for the formation of carbon-carbon bonds.[2][3]

This reactivity allows for the incorporation of the cyclobutylpropynoic acid scaffold into a wide range of aromatic and heteroaromatic systems, a common strategy in the design of drug candidates.

Cycloaddition Reactions

The electron-deficient alkyne of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[8][9] This [4+2] cycloaddition is a highly efficient method for the construction of complex cyclic systems with good stereocontrol.[8][9]

The resulting cycloadducts can serve as intermediates in the synthesis of natural products and other biologically active molecules.

Handling and Safety

This compound is classified as a corrosive substance and can cause skin irritation and serious eye damage.[1] It is also harmful if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] As an organic acid, it should be stored separately from bases and oxidizing agents.[12][13][14]

Conclusion

This compound is a promising chemical entity with a unique structural motif that offers significant opportunities for innovation in synthetic chemistry. Its predictable reactivity, particularly in cross-coupling and cycloaddition reactions, makes it a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and essential safety information to facilitate its use in research and development. Further experimental investigation into its physical and biological properties is warranted to fully unlock the potential of this versatile compound.

References

-

ScholarBlogs. Chemical Safety Spotlight – Corrosives and Flammables. (2022-04-29). [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. (2023-09-20). [Link]

-

ResearchGate. Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. [Link]

-

MIT. Lab Safety. [Link]

-

UC Berkeley EH&S. Safe Storage. [Link]

-

University of Waterloo. Organic Acids Chemical Storage Sheet. [Link]

-

University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

-

PubChem. Propiolic Acid. [Link]

-

NIST. Propiolic acid. [Link]

-

PubChem. 3-Cyclobutyl-2-(ethylamino)propanoic acid. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

- Google Patents. PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.

-

Chemsrc. This compound. [Link]

-

SpectraBase. Cyclobutane, butyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

AA Blocks. 3-{3-[cyclopropyl(methyl)amino]cyclobutyl}prop-2-ynoic acid. [Link]

-

Cambridge Open Engage. Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Google Patents. Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

ResearchGate. Synthesis of 3-cyclopropyl-substituted.... [Link]

-

MassBank. Carboxylic acids and derivatives. [Link]

-

YouTube. Diels Alder Reaction. [Link]

-

Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. [Link]

-

European Patent Office. Process for the manufacture of cyclopropylamine. [Link]

-

PubChem. (1,2,3-13C3)prop-2-ynoic acid. [Link]

Sources

- 1. This compound | 1341446-83-0 [sigmaaldrich.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. This compound | CAS#:1341446-83-0 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chemical Safety Spotlight – Corrosives and Flammables – Emory Research Administration News [scholarblogs.emory.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]

An In-depth Technical Guide to 3-Cyclobutylprop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyclobutylprop-2-ynoic acid (CAS Number: 1341446-83-0), a unique molecule incorporating a strained cyclobutyl ring and a reactive alkynoic acid functionality. While specific peer-reviewed literature on this compound is limited, this document synthesizes available data with established chemical principles to offer valuable insights for its potential application in research and drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a carboxylic acid with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol [1][2]. Its structure features a terminal alkyne adjacent to a carboxylic acid, with a cyclobutyl group at the other end of the triple bond.

| Property | Value | Source |

| CAS Number | 1341446-83-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈O₂ | [2][6] |

| Molecular Weight | 124.14 | [1][2] |

| InChI Key | RFXMDDWVFDYRIS-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C#CC1CC1 | [6] |

| Physical Form | Liquid | [1] |

| Purity | Typically >95% | [1] |

| Storage Temperature | 4°C | [1] |

Table 1: Physicochemical Properties of this compound.

The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The incorporation of a cyclobutyl ring into small molecules is an increasingly utilized strategy in drug design.[7] This four-membered carbocycle possesses a unique, puckered three-dimensional structure that can offer several advantages:[8]

-

Metabolic Stability: The cyclobutyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Improved Pharmacokinetic Properties: Its rigid conformation can lead to improved binding affinity and selectivity for biological targets.

-

Novel Chemical Space: The strained nature of the ring provides access to novel chemical space, potentially leading to new pharmacological activities.[8]

-

Analgesic and Antiviral Properties: Cyclobutyl-containing drugs have shown promise in various therapeutic areas, including as analgesics and antivirals.[7]

The presence of the cyclobutyl moiety in this compound suggests its potential as a building block for developing novel therapeutics with favorable drug-like properties.

The Role of the Alkynoic Acid Functionality

The prop-2-ynoic acid group is a versatile functional handle for a variety of chemical transformations. The terminal alkyne can participate in numerous reactions, including:

-

Click Chemistry: The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, enabling the facile conjugation to other molecules.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.

-

Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a range of saturated and unsaturated derivatives.

-

Amide Bond Formation: The carboxylic acid can be activated to form amide bonds with amines, a cornerstone of many drug discovery programs.

This dual functionality makes this compound a valuable intermediate for constructing more complex molecular architectures.

Proposed Synthetic Pathway

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from cyclobutylacetylene.

Materials:

-

Cyclobutylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous THF and cyclobutylacetylene.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (in hexanes) via the dropping funnel, maintaining the temperature below -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture. The temperature will likely rise but should be kept below -50 °C.

-

Warming and Stirring: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

-

Quenching: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclobutyl, alkyne, and carboxylic acid protons and carbons, respectively.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡C triple bond and the C=O and O-H of the carboxylic acid.

Potential Applications in Drug Discovery

Given its structural features, this compound can be envisioned as a valuable building block in several areas of drug discovery:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could be used as a fragment for screening against various biological targets.

-

Linker Chemistry: The alkynoic acid moiety is ideal for use as a linker to connect different pharmacophores, for example, in the development of PROTACs or antibody-drug conjugates.

-

Scaffold for Library Synthesis: The versatile reactivity of the alkyne and carboxylic acid allows for the rapid generation of a library of diverse compounds for high-throughput screening. Research on other cyclobutane-containing molecules has highlighted their potential as leads for drug discovery.[9]

Safety and Handling

Based on available information, this compound should be handled with care. The following safety precautions are recommended[1]:

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a strained cyclobutyl ring and a versatile alkynoic acid functionality makes it an attractive building block for medicinal chemists. While further research is needed to fully elucidate its properties and potential applications, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

References

-

This compound | CAS#:1341446-83-0 | Chemsrc. [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. [Link]

-

3-{3-[cyclopropyl(methyl)amino]cyclobutyl}prop-2-ynoic acid | 2138513-06-9 - AA Blocks. [Link]

-

This compound (C7H8O2) - PubChemLite. [Link]

-

3-Cyclobutyl-2-(ethylamino)propanoic acid | C9H17NO2 | CID 177794245 - PubChem. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - Bentham Science. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [Link]

-

Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed. [Link]

Sources

- 1. This compound | 1341446-83-0 [sigmaaldrich.com]

- 2. 1341446-83-0 | CAS DataBase [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:1341446-83-0 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C7H8O2) [pubchemlite.lcsb.uni.lu]

- 7. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclobutylprop-2-ynoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Cyclobutylprop-2-ynoic acid. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth profile of the title compound. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar small molecules.

Introduction: The Structural Significance of this compound

This compound (C₇H₈O₂) is a small organic molecule featuring a unique combination of a strained cyclobutane ring, a rigid alkyne linker, and a polar carboxylic acid group. This amalgamation of functional groups imparts distinct chemical and physical properties, making its structural elucidation a critical step in any research or development pipeline. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.

The choice of spectroscopic techniques is dictated by the need to probe the different facets of the molecule's structure. Infrared spectroscopy will reveal the vibrational modes of the functional groups, while NMR spectroscopy will map the electronic environment of the hydrogen and carbon atoms. Mass spectrometry will determine the molecular weight and fragmentation patterns.

Predicted Spectroscopic Data and Interpretation

Due to the current lack of experimentally derived spectra in the public domain, this section is based on well-established spectroscopic principles and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the alkyne functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.[1][2]

-

C-H Stretch (Cyclobutane): Absorptions corresponding to the C-H stretching of the cyclobutane ring are expected just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ range.

-

C≡C Stretch (Alkyne): A sharp, and likely weak to medium, absorption band is anticipated in the 2100-2260 cm⁻¹ region, characteristic of the carbon-carbon triple bond stretch.[3] Its intensity may be reduced due to the lack of a significant dipole change during vibration in this relatively symmetrical environment.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is predicted around 1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.[1][2]

-

C-O Stretch and O-H Bend (Carboxylic Acid): The fingerprint region will likely contain C-O stretching and O-H bending vibrations between 1210-1440 cm⁻¹ .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide a detailed map of the hydrogen environments in this compound.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10.0-13.0 ppm range. This proton is readily exchangeable with deuterium.

-

Cyclobutane Protons: The seven protons on the cyclobutane ring will present a complex set of multiplets.

-

The methine proton (CH attached to the alkyne) is expected to be the most downfield of the cyclobutane protons, likely in the 2.5-3.5 ppm range, due to the deshielding effect of the adjacent triple bond.

-

The remaining six methylene protons (-CH₂-) on the cyclobutane ring will likely appear as complex multiplets in the 1.8-2.5 ppm range. The exact chemical shifts and splitting patterns will be influenced by the ring puckering and their diastereotopic relationships. Studies on cyclobutane itself show a chemical shift around 1.98 ppm.[4][5]

-

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon is expected to be the most downfield signal, in the range of 175-185 ppm .

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will appear in the 70-90 ppm region. The carbon attached to the cyclobutyl group will likely be at a slightly different chemical shift than the one attached to the carboxylic acid.

-

Cyclobutane Carbons:

-

The methine carbon attached to the alkyne will be the most downfield of the aliphatic carbons, predicted in the 30-40 ppm range.

-

The methylene carbons of the cyclobutane ring are expected in the 15-30 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. Based on the molecular formula C₇H₈O₂, the monoisotopic mass is 124.05243 Da.[6]

Predicted Mass Spectrometry Data [6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.05971 |

| [M+Na]⁺ | 147.04165 |

| [M-H]⁻ | 123.04515 |

| [M+NH₄]⁺ | 142.08625 |

| [M+K]⁺ | 163.01559 |

A likely fragmentation pathway in electron ionization (EI) mass spectrometry would involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the cyclobutane ring.

Methodologies for Spectroscopic Analysis

Experimental Protocols

3.1.1. Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl) can be used.

-

MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

3.1.2. Instrumental Parameters

-

NMR: A 400 MHz or higher field spectrometer is recommended for better resolution of the complex multiplets of the cyclobutane protons. Standard pulse programs for ¹H and ¹³C NMR should be employed.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer is standard. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

-

MS: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is crucial for accurate mass determination and elemental composition analysis.

Computational Prediction of Spectra

In the absence of experimental data, computational methods are invaluable.

-

NMR Prediction: Density Functional Theory (DFT) calculations at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) can provide accurate predictions of ¹H and ¹³C chemical shifts.[7] Machine learning-based predictors are also emerging as powerful tools.[6][8]

-

IR Prediction: DFT calculations can also predict vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[9]

Visualizations

Molecular Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous compounds. The key identifying features are expected to be the broad O-H and strong C=O stretches in the IR spectrum, the downfield carboxylic acid proton signal in the ¹H NMR spectrum, the characteristic alkynyl and carbonyl carbon signals in the ¹³C NMR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. While predictive, this guide provides a solid foundation for researchers to interpret experimental data once it becomes available and highlights the synergistic power of multiple spectroscopic techniques in molecular characterization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C7H8O2). [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. H-1 NMR chemical shifts of cyclobutane. [Link]

-

Gastegger, M., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. arXiv preprint arXiv:2106.01223. [Link]

-

Jorgensen, M. R., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

Igoiu, S., et al. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. [Link]

-

Wi, S., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. BMC bioinformatics, 19(1), 386. [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Presto, A. A., et al. (2025). Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?. The Journal of Physical Chemistry A. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Cyclobutylprop-2-ynoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Cyclobutylprop-2-ynoic acid, a fascinating molecule at the intersection of strained ring systems and reactive functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique chemical properties and potential applications of this compound.

Introduction: Unveiling a Unique Molecular Scaffold

This compound, with the CAS Number 1341446-83-0, presents a unique molecular architecture characterized by the fusion of a four-membered cyclobutane ring and a reactive propiolic acid moiety. This combination imparts distinct conformational and electronic properties that make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane ring, coupled with the linear geometry and reactivity of the alkyne and carboxylic acid functional groups, creates a molecule with a defined three-dimensional structure and multiple points for chemical modification.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₈O₂. Its structure consists of a cyclobutane ring directly attached to a prop-2-ynoic acid chain.

Conformational Analysis of the Cyclobutyl Moiety

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2][3] This puckering results in two distinct positions for substituents: axial and equatorial. The puckered nature of the ring is a dynamic equilibrium, and the energy barrier for ring inversion is relatively low. The presence of the ethynyl-carboxylic acid substituent will influence the conformational preference of the ring.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the well-established spectroscopic signatures of its constituent functional groups.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclobutane ring typically appear in the range of 1.8-2.5 ppm.[4][5][6][7] Due to the puckered nature of the ring, the axial and equatorial protons are chemically non-equivalent and would be expected to show complex splitting patterns (multiplets) due to geminal and vicinal coupling. The methine proton of the cyclobutane ring attached to the alkyne will likely be shifted further downfield. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift typically greater than 10 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20 and 40 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[8][9][10][11][12] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The C≡C triple bond will exhibit a weak to medium absorption in the range of 2100-2260 cm⁻¹. The sp³ C-H stretching of the cyclobutane ring will be observed around 2850-3000 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[13][14][15][16] Fragmentation of the cyclobutane ring may also be observed.

| Property | Predicted Value | Source |

| Molecular Weight | 124.14 g/mol | --- |

| Boiling Point | 261.1±7.0 °C at 760 mmHg | ChemSrc |

| InChIKey | RFXMDDWVFDYRIS-UHFFFAOYSA-N | ChemSrc |

Synthesis of this compound

The synthesis of this compound can be achieved through the carboxylation of the corresponding terminal alkyne, ethynylcyclobutane. This method is a common and effective way to produce propiolic acids.

Proposed Synthetic Pathway

The most direct route involves the deprotonation of ethynylcyclobutane with a strong base to form a cyclobutylacetylide anion, which then reacts with carbon dioxide to yield the desired carboxylic acid upon acidic workup.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Ethynylcyclobutane

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethynylcyclobutane in dry THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of ethynylcyclobutane at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium cyclobutylacetylide.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified with aqueous HCl.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Potential Applications in Drug Development

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules and a potential candidate for drug discovery programs.

Chemical Reactivity

The molecule possesses three key reactive sites:

-

The Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction.

-

The Alkyne: The triple bond can participate in a variety of reactions, including cycloadditions (e.g., click chemistry), hydrofunctionalization, and coupling reactions.[17]

-

The Cyclobutane Ring: While generally stable, the ring strain can influence the reactivity of adjacent functional groups.

Potential as a Pharmacophore

Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[18][19][20][21] These compounds often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. The rigid and defined three-dimensional structure of the cyclobutyl group in this compound could serve as a unique scaffold to orient pharmacophoric features in a specific manner for enhanced binding to biological targets.

Furthermore, propiolic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The alkyne functionality can act as a reactive handle for covalent modification of target proteins or as a key element for specific non-covalent interactions within a binding pocket.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound is a molecule with significant untapped potential. Its unique combination of a strained cyclobutane ring and a reactive propiolic acid functionality provides a novel scaffold for the design of new chemical entities. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents and advanced materials. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore the promise of this intriguing compound.

References

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (2013). AWS. Retrieved January 20, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved January 20, 2026, from [Link]

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved January 20, 2026, from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved January 20, 2026, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 20, 2026, from [Link]

-

IR Absorption Characteristics Table | PDF | Amine | Ester. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Kumar, P., et al. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved January 20, 2026, from [Link]

-

4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024, June 18). Retrieved January 20, 2026, from [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved January 20, 2026, from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Retrieved January 20, 2026, from [Link]

-

Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

de Souza, M. V. N., et al. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Bioorganic & Medicinal Chemistry Letters, 26(15), 3469–3473. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 20, 2026, from [Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-2-(propylamino)propanoic acid. Retrieved January 20, 2026, from [Link]

-

MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

06.02 Exploring the Conformations of Cycloalkanes. (2017, November 24). YouTube. Retrieved January 20, 2026, from [Link]

-

Wu, J. I., & Schleyer, P. v. R. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-2-(ethylamino)propanoic acid. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Cyclobutyl-2-(dimethylamino)propanoic acid. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

-

The Role of Propiolic Acid in Chemical Reactions and Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wasa, M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2049–2061. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Proposed reaction mechanism for carboxylation/cyclization reaction of o-alkynyl acetophenone derivatives.. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Bielenica, A., et al. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry, 20(1), 137–144. [Link]

-

Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

-

Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. (2021, August 8). Journal of Applied Pharmaceutical Science. Retrieved January 20, 2026, from [Link]

-

Wink, M. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Diversity, 13(3), 117. [Link]

-

Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis, Structural Characterization, and In Silico Antiviral Prediction of Novel DyIII-, YIII-, and EuIII-Pyridoxal Helicates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Cyclohex-2-en-1-ylprop-2-enoic acid. Retrieved January 20, 2026, from [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

(PDF) Pharmacological activity of Alkaloids: A Review. (2018, April 12). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nbinno.com [nbinno.com]

- 18. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

3-Cyclobutylprop-2-ynoic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-Cyclobutylprop-2-ynoic acid

Introduction

This compound is a molecule of interest in synthetic chemistry and drug discovery, characterized by a terminal alkyne, a carboxylic acid, and a cyclobutyl moiety. Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application in pharmaceutical development and other scientific research. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As experimental data for this specific compound is not widely available, this document focuses on predictive analysis based on its chemical structure and outlines detailed, best-practice protocols for its empirical determination, grounded in internationally recognized guidelines.

Physicochemical Properties and Predictive Analysis

A molecule's structure dictates its properties. By dissecting the functional groups of this compound, we can anticipate its behavior.

-

Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. It is a weak acid, capable of donating a proton to form a carboxylate anion (-COO⁻). This ionization dramatically increases water solubility. The extent of ionization is governed by the solution's pH and the group's pKa.

-

Cyclobutyl and Propynyl Groups: These hydrocarbon components are nonpolar and contribute to the molecule's lipophilicity. The overall solubility will be a balance between the hydrophilic nature of the carboxylic acid and the hydrophobic nature of the hydrocarbon skeleton.

-

Terminal Alkyne (-C≡CH): The proton on the terminal alkyne is weakly acidic, though significantly less so than the carboxylic acid proton. The triple bond itself is a high-energy functional group, making it a potential site for chemical reactions and degradation.[1]

Based on computational models, we can estimate key physicochemical parameters that guide experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Solubility & Stability |

| Molecular Formula | C₇H₈O₂ | Provides the basis for molecular weight.[2] |

| Molecular Weight | 124.14 g/mol | Influences diffusion and solubility limits.[2] |

| XlogP | 1.9 | Indicates a moderate lipophilicity, suggesting a balance between aqueous and organic solubility.[3] |

| Predicted pKa | ~4.5 (Carboxylic Acid) | Crucial for predicting pH-dependent solubility. The compound will be significantly more soluble above this pH. |

Aqueous Solubility Assessment

The aqueous solubility of a compound is its saturation concentration in water at a given temperature. For ionizable molecules like this compound, solubility is highly dependent on pH. The "gold standard" for determining thermodynamic solubility is the shake-flask method, as outlined in the OECD 105 guideline.[4][5][6][7]

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen for its reliability in determining the true equilibrium solubility.[8][9] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, ensuring the solution is truly saturated.[10]

-

pH Range: Since the predicted pKa is ~4.5, it is critical to measure solubility across a physiologically relevant pH range. We select pH 2.0 (representing stomach acid), pH 4.5 (near the pKa, where solubility changes rapidly), and pH 7.4 (representing blood plasma). This approach maps out the pH-solubility profile.

-

Temperature: Experiments are conducted at both ambient temperature (25 °C) and physiological temperature (37 °C) to understand its behavior under standard lab conditions and in biological systems.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility.

Step-by-Step Protocol for Shake-Flask Solubility

-

Preparation: Prepare buffers at the target pH values (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate).

-

Addition of Compound: Add an excess amount of solid this compound to vials containing each buffer. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (25 °C or 37 °C). Agitate at a consistent rate (e.g., 300 RPM) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid using either centrifugation or filtration through a low-binding 0.22 µm filter. This step is critical to avoid inflating the measured concentration.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration.

-

Data Reporting: The determined concentration is the thermodynamic solubility at that specific pH and temperature. Report the results in units such as µg/mL or mM.

Stability Assessment and Forced Degradation

Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors. Forced degradation (or stress testing) is a crucial part of this process, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[11] This information is vital for developing stability-indicating analytical methods. The international standard for this is the ICH Q1A(R2) guideline.[12][13][14][15]

Causality Behind Experimental Choices

-

Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines and are designed to mimic the potential stresses a drug substance might encounter during its lifecycle.[16][17] They target different degradation mechanisms:

-

Acid/Base Hydrolysis: Targets labile functional groups susceptible to hydrolysis.

-

Oxidation: Investigates susceptibility to oxidative degradation, often mediated by radical mechanisms. Hydrogen peroxide is a standard oxidizing agent.[17]

-

Thermal: Assesses the intrinsic stability of the molecule at elevated temperatures.

-

Photostability: Exposes the molecule to UV and visible light to identify photochemical degradation pathways.[11]

-

-

Target Degradation: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[16][18] This allows for the reliable detection and characterization of degradation products without the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions.[11]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Oxidation: Mix the stock solution with 3% H₂O₂.

-

Thermal: Store the stock solution at an elevated temperature (e.g., 70°C). A solid sample should also be stressed by heat.

-

Photostability: Expose the stock solution and a solid sample to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

-

-

Incubation: Incubate the stressed samples. Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The conditions (temperature, concentration of stressor) may need to be adjusted to achieve the target 5-20% degradation.

-

Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately to stop the reaction.

-

Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Interpretation:

-

Specificity: Demonstrate that the analytical method can separate the parent peak from all degradation product peaks.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration, indicating no losses or non-UV-active degradants.

-

Pathway Elucidation: Use the MS data to propose structures for the major degradation products and map the potential degradation pathways.

-

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development. While predictive tools provide valuable initial insights, they must be confirmed by empirical data. The protocols detailed in this guide, based on established OECD and ICH guidelines, provide a robust framework for generating the necessary experimental data. This systematic approach ensures scientific rigor, supports regulatory compliance, and ultimately enables the informed progression of this compound in research and development.

References

-

15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). FILAB. [Link]

-

Carboxylic acid - Properties, Structure, Reactions. (2026). Britannica. [Link]

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026). CK-12 Foundation. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). AMSbiopharma. [Link]

-

25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.). eCampusOntario Pressbooks. [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - American Chemical Society. (n.d.). American Chemical Society. [Link]

-

ICH releases overhauled stability guideline for consultation | RAPS. (2025). RAPS. [Link]

-

Quality Guidelines - ICH. (n.d.). ICH. [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). OECD. [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). OECD. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). European Medicines Agency (EMA). [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Situ Biosciences. [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (n.d.). Analytice. [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017). Quora. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Regulations.gov. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Protocols.io. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - NIH. (n.d.). NIH. [Link]

-

(PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021). ResearchGate. [Link]

-

Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. (2016). Quora. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Dissolution Technologies. [Link]

-

This compound | CAS#:1341446-83-0 | Chemsrc. (2025). Chemsrc. [Link]

-

11.3: Physical Properties of Alkynes - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). NIH. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. [Link]

-

Alkyne - Wikipedia. (n.d.). Wikipedia. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes - sioc-journal.cn. (n.d.). sioc-journal.cn. [Link]

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). ijcrt.org. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. (2022). ACS Publications. [Link]

-

3-Cyclobutyl-2-(ethylamino)propanoic acid | C9H17NO2 | CID 177794245 - PubChem. (n.d.). PubChem. [Link]

-

This compound (C7H8O2) - PubChemLite. (n.d.). PubChemLite. [Link]

-

2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2 | CID 102568247 - PubChem. (n.d.). PubChem. [Link]

-

(1,2,3-13C3)prop-2-ynoic acid | C3H2O2 | CID 71751786 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:1341446-83-0 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C7H8O2) [pubchemlite.lcsb.uni.lu]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. resolvemass.ca [resolvemass.ca]

- 17. ijisrt.com [ijisrt.com]

- 18. biopharminternational.com [biopharminternational.com]

The Allure of the Strained Ring: A Technical Guide to the Discovery and Isolation of Novel Cyclobutyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has long been a subject of fascination and a formidable challenge in organic chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique conformational properties and reactivity, making cyclobutane-containing molecules prized scaffolds in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of the strategies and methodologies for the discovery and isolation of novel cyclobutyl compounds, offering field-proven insights for researchers navigating this exciting area of chemical exploration.

The Significance of the Cyclobutane Moiety in Bioactive Molecules

The inclusion of a cyclobutane ring in a molecular structure can profoundly influence its pharmacological properties. The rigid, puckered conformation of the cyclobutane core can precisely orient substituents in three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the strained nature of the ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.

A diverse array of natural products feature the cyclobutane motif, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3] These natural products serve as a rich source of inspiration for the design of novel therapeutic agents. For instance, the family of piperarborenine alkaloids, isolated from Piper species, demonstrates the significance of the cyclobutane core in achieving potent biological effects.[4][5]

Discovery Strategies for Novel Cyclobutyl Compounds

The quest for new cyclobutyl-containing molecules employs a multifaceted approach, combining the exploration of nature's chemical diversity with rational synthetic design and computational methods.

Bioprospecting from Natural Sources

Nature remains a premier architect of complex molecular structures. The discovery of novel cyclobutyl compounds often begins with the systematic screening of extracts from terrestrial and marine organisms, including plants, fungi, bacteria, and sponges.[4]

Typical Workflow for Natural Product Discovery:

-

Sample Collection and Extraction: Ethnobotanical knowledge can guide the selection of promising organisms. The collected biomass is subjected to extraction with a series of solvents of varying polarity to isolate a broad range of chemical constituents.

-

Bioassay-Guided Fractionation: The crude extracts are then screened for biological activity using relevant in vitro or in vivo assays. Active extracts are subjected to repeated cycles of chromatographic separation (e.g., column chromatography, HPLC) to isolate the pure, bioactive compounds.

-

Structure Elucidation: The molecular structure of the isolated compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). X-ray crystallography provides definitive proof of structure and stereochemistry when suitable crystals can be obtained.

dot graph TD { A[Sample Collection] --> B(Extraction); B --> C{Bioassay Screening}; C -->|Active| D(Fractionation); C -->|Inactive| E[Discard]; D --> F{Purity Check}; F -->|Pure| G(Structure Elucidaion); F -->|Impure| D; G --> H[Novel Cyclobutyl Compound];

} caption: "Workflow for Natural Product Discovery"

Synthetic Approaches to Novel Cyclobutane Scaffolds

While nature provides a wealth of cyclobutane-containing molecules, synthetic chemistry offers the power to create novel, non-natural analogues with tailored properties. The construction of the strained four-membered ring is a central challenge, and numerous synthetic strategies have been developed.[6]